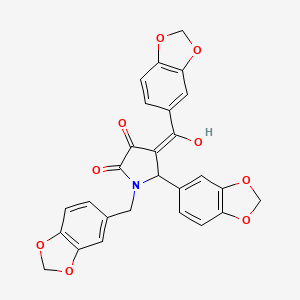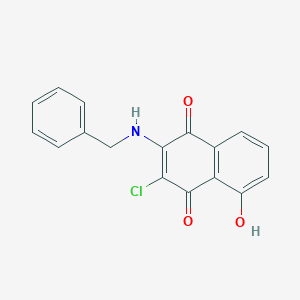
4-(naphthalen-1-yl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Naphthalen-1-yl)-5-(propan-2-yl)-4H-1,2,4-triazol-3-thiol ist eine chemische Verbindung, die zur Klasse der Triazolderivate gehört.
Vorbereitungsmethoden
Die Synthese von 4-(Naphthalen-1-yl)-5-(propan-2-yl)-4H-1,2,4-triazol-3-thiol beinhaltet typischerweise die Reaktion von Naphthalinderivaten mit Triazolvorläufern unter bestimmten Bedingungen. Eine gängige Methode beinhaltet die Cyclisierung geeigneter Hydrazinderivate mit Schwefelkohlenstoff und Alkylhalogeniden. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und Katalysatoren wie Kaliumhydroxid oder Natriumethoxid. Industrielle Produktionsverfahren können ähnliche Syntheserouten beinhalten, werden aber für die großtechnische Produktion optimiert, um höhere Ausbeuten und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
4-(Naphthalen-1-yl)-5-(propan-2-yl)-4H-1,2,4-triazol-3-thiol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung der entsprechenden Thiole oder Alkohole führt.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen mit Halogeniden oder anderen Elektrophilen eingehen und verschiedene substituierte Derivate bilden.
Kondensation: Sie kann an Kondensationsreaktionen mit Aldehyden oder Ketonen teilnehmen, was zur Bildung von Schiff-Basen oder anderen Kondensationsprodukten führt.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Es hat sich als vielversprechendes Mittel gegen Tuberkulose erwiesen, wobei Studien seine Wirksamkeit gegen Mycobacterium tuberculosis belegen.
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet, was zur Entwicklung neuer Materialien und chemischer Einheiten beiträgt.
Industrie: Die einzigartigen chemischen Eigenschaften der Verbindung machen sie für verschiedene industrielle Anwendungen geeignet, darunter die Entwicklung neuer Agrochemikalien und Materialien.
Wirkmechanismus
Der Wirkmechanismus von 4-(Naphthalen-1-yl)-5-(propan-2-yl)-4H-1,2,4-triazol-3-thiol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Im Zusammenhang mit seiner antituberkulären Aktivität wird angenommen, dass die Verbindung die Synthese essentieller Bestandteile der bakteriellen Zellwand hemmt, was zum Zelltod führt. Die genauen beteiligten molekularen Zielstrukturen und Signalwege sind noch Gegenstand der Forschung, aber Docking-Studien haben ihre potenziellen Wechselwirkungen mit wichtigen Enzymen und Proteinen aufgezeigt .
Wirkmechanismus
The mechanism of action of 5-ISOPROPYL-4-(1-NAPHTHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The naphthyl group may enhance the compound’s binding affinity and specificity. The sulfur atom can participate in redox reactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
4-(Naphthalen-1-yl)-5-(propan-2-yl)-4H-1,2,4-triazol-3-thiol kann mit anderen Triazolderivaten verglichen werden, wie z. B.:
1-(Naphthalen-1-yl)-2-(propan-2-yl)-1H-1,2,4-triazol: Ähnlich in der Struktur, aber unterscheidet sich in der Position der Substituenten.
4-(Naphthalen-2-yl)-5-(propan-2-yl)-4H-1,2,4-triazol-3-thiol: Ähnlich, aber mit einer anderen Position des Naphthalenrings.
5-(Naphthalen-1-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-thiol: Ein weiteres Isomer mit unterschiedlichen Substituentenpositionen.
Die Einzigartigkeit von 4-(Naphthalen-1-yl)-5-(propan-2-yl)-4H-1,2,4-triazol-3-thiol liegt in seinem spezifischen Substitutionsschema, das ihm einzigartige chemische und biologische Eigenschaften verleiht und es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C15H15N3S |
|---|---|
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
4-naphthalen-1-yl-3-propan-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H15N3S/c1-10(2)14-16-17-15(19)18(14)13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,1-2H3,(H,17,19) |
InChI-Schlüssel |
UGCJQHJMIMTZRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NNC(=S)N1C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-3,5-dimethoxybenzamide](/img/structure/B11048575.png)
![N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclohexanecarboxamide](/img/structure/B11048582.png)
![7-Amino-2,5-diphenylimidazo[1,5-B]pyridazin-3-YL cyanide](/img/structure/B11048590.png)
![(2Z)-2-[(2E)-benzylidenehydrazinylidene]-N-(3,4-dimethylphenyl)-4-hydroxy-5,6-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B11048591.png)
![N-benzyl-5-methyl-7-(1-methyl-1H-pyrrol-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11048593.png)

![(4-Phenylpiperazino)[7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YL]methanone](/img/structure/B11048604.png)
![methyl 4-{5-[(2,4-dimethylphenyl)carbamoyl]-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl}benzoate](/img/structure/B11048610.png)
![3-(2-chlorobenzyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048615.png)
![1-(furan-2-ylmethyl)-4-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11048621.png)
![6-Methoxy-2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B11048635.png)

![1-(4-chlorophenyl)-3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}-1H-pyrrole-2,5-dione](/img/structure/B11048649.png)
![(4-Amino[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone](/img/structure/B11048650.png)
